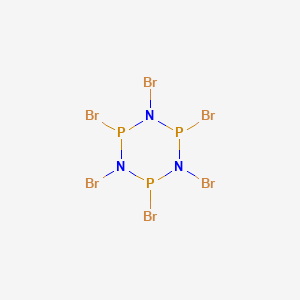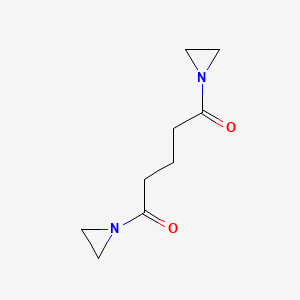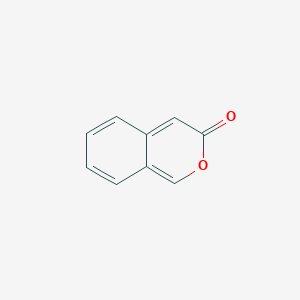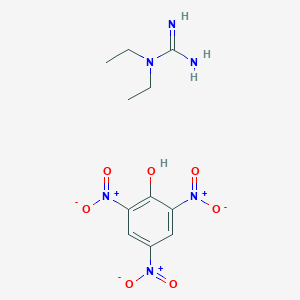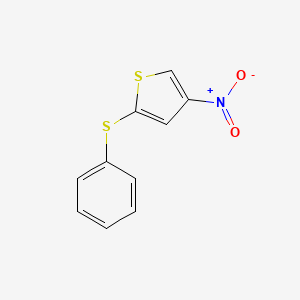![molecular formula C4H8ClN3S B14708195 [(Z)-1-chloropropan-2-ylideneamino]thiourea CAS No. 20953-14-4](/img/structure/B14708195.png)
[(Z)-1-chloropropan-2-ylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-chloropropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-chloropropan-2-ylideneamino]thiourea typically involves the reaction of 1-chloropropan-2-one with thiourea under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain the optimal conditions for the reaction. The product is then purified through filtration and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-chloropropan-2-ylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(Z)-1-chloropropan-2-ylideneamino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of [(Z)-1-chloropropan-2-ylideneamino]thiourea involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound of the thiourea class, known for its versatility in organic synthesis.
Selenourea: Similar to thiourea but contains selenium instead of sulfur, offering different chemical properties.
Isothiourea: A tautomeric form of thiourea with distinct reactivity.
Uniqueness
[(Z)-1-chloropropan-2-ylideneamino]thiourea is unique due to the presence of the chlorine atom and the Z-configuration, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
20953-14-4 |
|---|---|
Molecular Formula |
C4H8ClN3S |
Molecular Weight |
165.65 g/mol |
IUPAC Name |
[(Z)-1-chloropropan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C4H8ClN3S/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3- |
InChI Key |
AOTITIIVLMHZPE-CLTKARDFSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N)/CCl |
Canonical SMILES |
CC(=NNC(=S)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


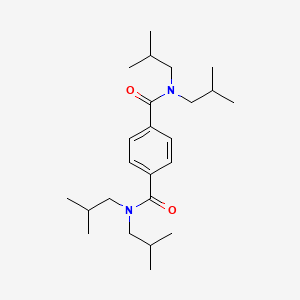

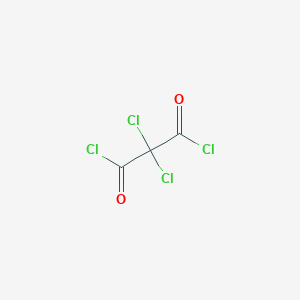
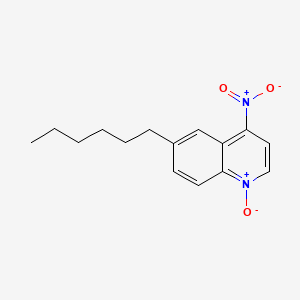

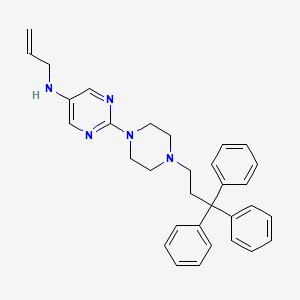
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


